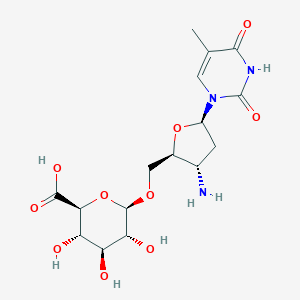
3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-Amino-3'-deoxy-5'-glucopyranuronosylthymidine, also known as AGT, is a modified nucleoside that has been extensively studied for its potential therapeutic applications. This molecule is synthesized by the glycosylation of thymidine, which results in the replacement of the 3'-hydroxyl group with an amino group and the addition of a glucuronic acid moiety at the 5'-position.
Mécanisme D'action
The mechanism of action of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation in cancer cells. 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins.
Effets Biochimiques Et Physiologiques
3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy. This molecule has also been shown to have low immunogenicity, which suggests that it may be well-tolerated in vivo. Additionally, 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been shown to have a long half-life in plasma, which may increase its therapeutic efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, the synthesis of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine can be challenging and time-consuming, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine is not fully understood, which may limit its clinical translation.
Orientations Futures
There are several potential future directions for the study of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine. One possible direction is the development of more efficient synthesis methods that can be scaled up for clinical use. Additionally, further studies are needed to elucidate the mechanism of action of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine in humans, particularly in the context of cancer therapy.
Méthodes De Synthèse
The synthesis of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine can be achieved through a multi-step process that involves the protection of the thymidine nucleoside, the activation of the glucuronic acid moiety, and the subsequent glycosylation reaction. The final product can be purified through various chromatographic techniques to obtain a high degree of purity.
Applications De Recherche Scientifique
3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been extensively studied for its potential use in cancer therapy, as it has been shown to selectively target cancer cells while sparing normal cells. This molecule has also been investigated for its antiviral properties, particularly against HIV-1, and has shown promising results in preclinical studies.
Propriétés
Numéro CAS |
133632-85-6 |
|---|---|
Nom du produit |
3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine |
Formule moléculaire |
C16H23N3O10 |
Poids moléculaire |
417.37 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H23N3O10/c1-5-3-19(16(26)18-13(5)23)8-2-6(17)7(28-8)4-27-15-11(22)9(20)10(21)12(29-15)14(24)25/h3,6-12,15,20-22H,2,4,17H2,1H3,(H,24,25)(H,18,23,26)/t6-,7+,8+,9-,10-,11+,12-,15+/m0/s1 |
Clé InChI |
XOYCLJDJUKHHHS-LHBOOPKSSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N |
Synonymes |
3'-amino-3'-deoxy-5'-beta-D-glucopyranuronosylthymidine 3'-amino-3'-deoxythymidine glucuronide 3'amino-3'-deoxy-5'-glucopyranuronosylthymidine 3-GAMT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



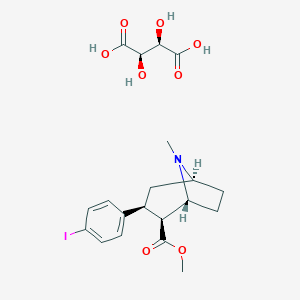
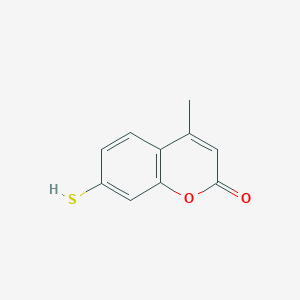
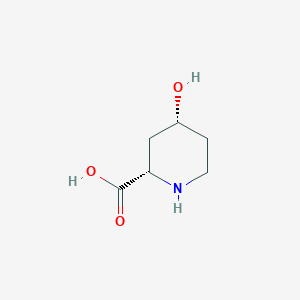
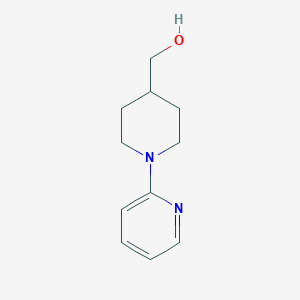
![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)
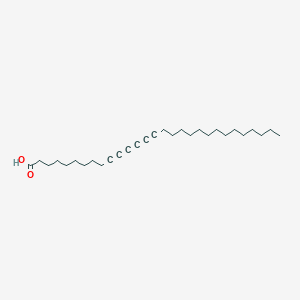
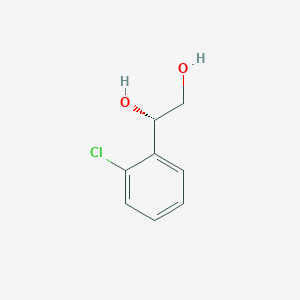
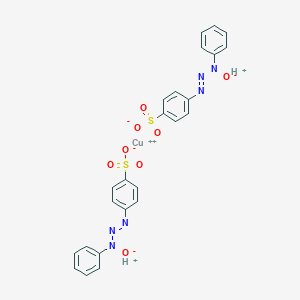
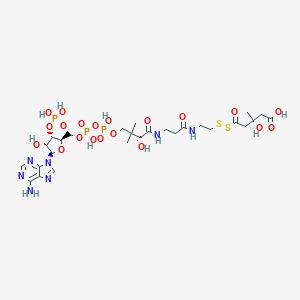
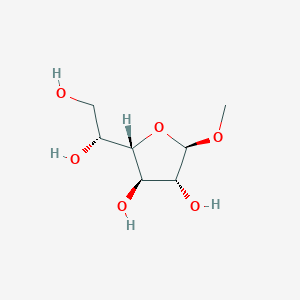
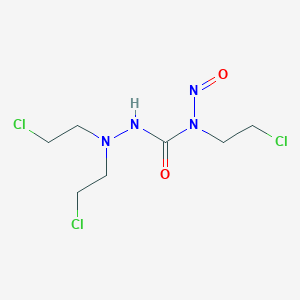
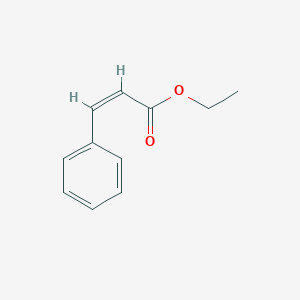
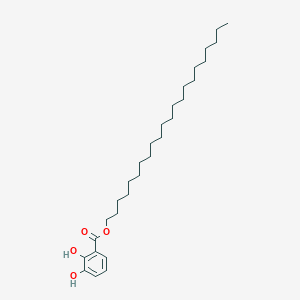
![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)